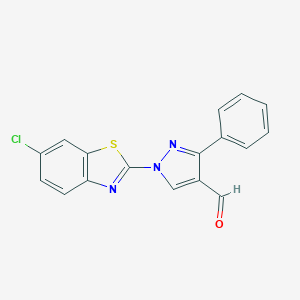![molecular formula C16H23BrN4O4S B289000 N-(4-bromophenyl)-2-[4-(4-morpholinylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B289000.png)
N-(4-bromophenyl)-2-[4-(4-morpholinylsulfonyl)-1-piperazinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-2-[4-(4-morpholinylsulfonyl)-1-piperazinyl]acetamide, also known as BMS-690514, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. This compound belongs to the class of piperazine derivatives and has been found to possess a range of pharmacological properties.
Wirkmechanismus
N-(4-bromophenyl)-2-[4-(4-morpholinylsulfonyl)-1-piperazinyl]acetamide acts as an antagonist of the P2X7 receptor, which is a member of the ATP-gated ion channel family. The P2X7 receptor is involved in various physiological processes, including inflammation, apoptosis, and cell proliferation. By blocking this receptor, N-(4-bromophenyl)-2-[4-(4-morpholinylsulfonyl)-1-piperazinyl]acetamide can modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects
Studies have shown that N-(4-bromophenyl)-2-[4-(4-morpholinylsulfonyl)-1-piperazinyl]acetamide can reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(4-bromophenyl)-2-[4-(4-morpholinylsulfonyl)-1-piperazinyl]acetamide has been shown to have neuroprotective effects in animal models of multiple sclerosis and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-bromophenyl)-2-[4-(4-morpholinylsulfonyl)-1-piperazinyl]acetamide is its specificity for the P2X7 receptor, which allows for targeted modulation of this receptor. However, N-(4-bromophenyl)-2-[4-(4-morpholinylsulfonyl)-1-piperazinyl]acetamide has been found to have low solubility in water, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-bromophenyl)-2-[4-(4-morpholinylsulfonyl)-1-piperazinyl]acetamide. One area of interest is the development of more potent and selective P2X7 receptor antagonists. Another area of research is the use of N-(4-bromophenyl)-2-[4-(4-morpholinylsulfonyl)-1-piperazinyl]acetamide in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanisms underlying the neuroprotective and anti-cancer effects of N-(4-bromophenyl)-2-[4-(4-morpholinylsulfonyl)-1-piperazinyl]acetamide.
Synthesemethoden
The synthesis of N-(4-bromophenyl)-2-[4-(4-morpholinylsulfonyl)-1-piperazinyl]acetamide involves the reaction of 4-bromoaniline with 4-morpholinylsulfonyl-1-piperazinecarboxylic acid followed by acetylation of the resulting product using acetic anhydride. The compound is then purified using column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-2-[4-(4-morpholinylsulfonyl)-1-piperazinyl]acetamide has been studied extensively for its potential as a therapeutic agent in various diseases. It has been found to possess anti-inflammatory, analgesic, and anti-cancer properties. Studies have also shown that N-(4-bromophenyl)-2-[4-(4-morpholinylsulfonyl)-1-piperazinyl]acetamide has potential as a treatment for neuropathic pain, multiple sclerosis, and other neurological disorders.
Eigenschaften
Molekularformel |
C16H23BrN4O4S |
|---|---|
Molekulargewicht |
447.3 g/mol |
IUPAC-Name |
N-(4-bromophenyl)-2-(4-morpholin-4-ylsulfonylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C16H23BrN4O4S/c17-14-1-3-15(4-2-14)18-16(22)13-19-5-7-20(8-6-19)26(23,24)21-9-11-25-12-10-21/h1-4H,5-13H2,(H,18,22) |
InChI-Schlüssel |
GMCDIBXXPOVAMY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)N3CCOCC3 |
Kanonische SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-[[4-[[4-(1-oxidoethylideneamino)sulfonylphenyl]diazenyl]piperazin-1-yl]diazenyl]phenyl]sulfonylethanimidate](/img/structure/B288918.png)
![4-[4-(Dimethylaminodiazenyl)phenyl]sulfonylimino-4-oxidobutanoate](/img/structure/B288920.png)
![N-[4-(dimethylaminodiazenyl)phenyl]sulfonyladamantane-1-carboximidate](/img/structure/B288922.png)
![N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpentanimidate](/img/structure/B288923.png)
![butanoyl({4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]phenyl}sulfonyl)azanide](/img/structure/B288924.png)
![5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-(methylthio)pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B288928.png)
![5-amino-1-[6-(2,4-dichlorophenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B288929.png)
![5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B288931.png)
![5-Amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methylsulfanylpyrazole-4-carbonitrile](/img/structure/B288932.png)



![2-[4-(2-Chloroethyl)-1-piperazinyl]-1-[4-(dimethylamino)-1-naphthyl]-2-oxoethanone](/img/structure/B288939.png)
![8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde](/img/structure/B288940.png)